(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine
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Overview
Description
(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine is a chiral compound with significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications. This compound features a cyclopropane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The stereoselective synthesis can be controlled by using chiral catalysts or auxiliaries to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of this compound often involves the use of enantioselective synthesis techniques to ensure high enantiomeric purity. Methods such as enzymatic resolution or chiral chromatography are employed to separate the desired enantiomer from its racemic mixture .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine: The enantiomer of the compound with opposite stereochemistry.
(1S,2S)-2-fluoro-2-phenylcyclopropan-1-amine: A diastereomer with different spatial arrangement of atoms.
Uniqueness
(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and diastereomers. This uniqueness makes it valuable in stereochemical studies and applications where enantioselectivity is crucial .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9+/m0/s1 |
InChI Key |
UJTQURLMCYMANH-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Origin of Product |
United States |
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